Cas no 50877-40-2 (1H-Pyrazole, 4-chloro-1-(phenylmethyl)-)
1H-Pyrazole, 4-chloro-1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole, 4-chloro-1-(phenylmethyl)-
- 1-benzyl-4-chloropyrazole
- 4-chloro-1-(phenylmethyl)-1h-pyrazole
- 1-Benzyl-4-chloro-1H-pyrazole
- 50877-40-2
- DTXSID20577764
- G61760
- SCHEMBL6264956
-
- Inchi: 1S/C10H9ClN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
- InChI Key: MLUFGRKARAWYOR-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 192.04557
- Monoisotopic Mass: 192.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- PSA: 17.82
1H-Pyrazole, 4-chloro-1-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737023-1g |
1-Benzyl-4-chloro-1h-pyrazole |
50877-40-2 | 98% | 1g |
¥2875.00 | 2024-05-11 |
1H-Pyrazole, 4-chloro-1-(phenylmethyl)- Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1H-Pyrazole, 4-chloro-1-(phenylmethyl)-
Recent Advances in the Study of 1H-Pyrazole, 4-chloro-1-(phenylmethyl)- (CAS: 50877-40-2): A Comprehensive Research Brief
The compound 1H-Pyrazole, 4-chloro-1-(phenylmethyl)- (CAS: 50877-40-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The information presented herein is derived from peer-reviewed journals, patent filings, and industry reports published within the last two years, ensuring the timeliness and relevance of the data.
Recent studies have highlighted the role of 1H-Pyrazole, 4-chloro-1-(phenylmethyl)- as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, particularly targeting cancer-related pathways. The compound's unique structural features, including the chloro and phenylmethyl substituents, contribute to its ability to modulate enzyme activity, making it a promising scaffold for drug design.
In addition to its applications in oncology, research has explored the antimicrobial properties of 1H-Pyrazole, 4-chloro-1-(phenylmethyl)-. A recent Bioorganic & Medicinal Chemistry Letters article reported its efficacy against drug-resistant bacterial strains, with minimal cytotoxicity observed in mammalian cell lines. These findings suggest its potential as a lead compound for developing new antibiotics, addressing the growing concern of antimicrobial resistance.
The synthesis and optimization of 1H-Pyrazole, 4-chloro-1-(phenylmethyl)- have also seen advancements. A 2024 patent application disclosed an improved synthetic route that enhances yield and purity while reducing environmental impact. This method employs green chemistry principles, such as solvent-free reactions and catalytic processes, aligning with the pharmaceutical industry's push toward sustainable practices.
Despite these promising developments, challenges remain in the clinical translation of 1H-Pyrazole, 4-chloro-1-(phenylmethyl)-based therapeutics. Pharmacokinetic studies indicate the need for further optimization to improve bioavailability and reduce metabolic instability. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these limitations.
In conclusion, 1H-Pyrazole, 4-chloro-1-(phenylmethyl)- (CAS: 50877-40-2) represents a valuable chemical entity with diverse applications in drug discovery. Its continued study holds promise for addressing unmet medical needs in oncology, infectious diseases, and beyond. Future research should focus on elucidating its mechanism of action, expanding its therapeutic potential, and optimizing its drug-like properties for clinical development.
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